

# 1-Fluoro-2-nitrobenzene molecular structure and weight

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## Compound of Interest

Compound Name: **1-Fluoro-2-nitrobenzene**

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An In-depth Technical Guide to **1-Fluoro-2-nitrobenzene**: Molecular Structure, Properties, and Synthetic Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **1-fluoro-2-nitrobenzene**, a pivotal intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development and fine chemical manufacturing, this document synthesizes fundamental chemical data, field-proven insights into its reactivity, and practical methodologies for its application. We will delve into its molecular characteristics, spectroscopic signature, synthesis protocols, and critical role as a versatile building block, particularly in the pharmaceutical and agrochemical sectors.

## Molecular Structure and Physicochemical Properties

**1-Fluoro-2-nitrobenzene**, also known as o-fluoronitrobenzene, is an aromatic compound with the chemical formula  $C_6H_4FNO_2$ .<sup>[1][2][3]</sup> Its structure consists of a benzene ring substituted with a nitro group ( $-NO_2$ ) and a fluorine atom ( $-F$ ) on adjacent carbon atoms (ortho positions).

The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, profoundly influences the electron density of the aromatic ring. This

electronic arrangement is the cornerstone of its chemical reactivity, primarily activating the ring for nucleophilic aromatic substitution (SNAr) reactions.[\[4\]](#)

## Structural Representation

The 2D chemical structure of **1-fluoro-2-nitrobenzene** is depicted below.

Caption: 2D structure of **1-Fluoro-2-nitrobenzene**.

## Quantitative Data Summary

The key physicochemical properties of **1-fluoro-2-nitrobenzene** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	1-fluoro-2-nitrobenzene	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	1493-27-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	141.10 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Clear yellow to orange liquid	<a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Density	1.338 g/mL at 25 °C	<a href="#">[6]</a> <a href="#">[10]</a>
Melting Point	-9 to -6 °C	<a href="#">[6]</a> <a href="#">[10]</a>
Boiling Point	116 °C at 22 mmHg (29 hPa)	<a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Refractive Index	n <sub>20/D</sub> 1.532	<a href="#">[6]</a> <a href="#">[10]</a>
Flash Point	94 °C (201.2 °F) - closed cup	<a href="#">[9]</a> <a href="#">[10]</a>
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol	<a href="#">[6]</a>

## Reactivity and Mechanistic Insights

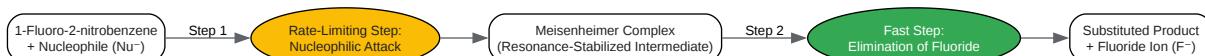
The synthetic utility of **1-fluoro-2-nitrobenzene** stems directly from its unique electronic structure. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr).

## Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of **1-fluoro-2-nitrobenzene**'s reactivity. The reaction proceeds via a two-step addition-elimination mechanism.

- Nucleophilic Attack: A nucleophile ( $\text{Nu}^-$ ) attacks the carbon atom bearing the fluorine. This position is electron-deficient (electrophilic) due to the inductive and resonance effects of the adjacent nitro group. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]
- Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group.[11]

The nitro group's ability to stabilize the negative charge of the Meisenheimer complex via resonance is the critical factor that drives this reaction pathway.



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Caption: General workflow of the SNAr mechanism.

## Synthesis Protocols

**1-Fluoro-2-nitrobenzene** is typically synthesized via a halogen exchange (Halex) reaction, where a more common halogen, like chlorine, is replaced by fluorine.

## Industrial Synthesis: The Halex Process

Industrially, 2-fluoronitrobenzene is prepared from 2-nitrochlorobenzene using the Halex process.[12] This involves treating 2-nitrochlorobenzene with an alkali metal fluoride, such as potassium fluoride (KF), at elevated temperatures.

Reaction:  $O_2NC_6H_4Cl + KF \rightarrow O_2NC_6H_4F + KCl$  [12]

Phase-transfer catalysts are often employed to improve the reaction rate and yield in a polar aprotic solvent.

## Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from a documented synthesis procedure for o-fluoronitrobenzene.[13]

**Objective:** To synthesize o-fluoronitrobenzene from o-chloronitrobenzene via a halogen exchange reaction.

**Materials:**

- o-Chloronitrobenzene (1300 parts by weight)
- Potassium Fluoride (KF, 960 parts by weight)
- 18-crown-6 (82.5 parts by weight)
- Tetramethylenesulfone (solvent, 1300 parts by weight)
- Methylene Chloride (rinsing solvent)
- Nitrogen gas supply
- Reaction vessel with stirring and heating capabilities
- Filtration and distillation apparatus

**Procedure:**

- **Reaction Setup:** Charge the reaction vessel with o-chloronitrobenzene, potassium fluoride, 18-crown-6, and tetramethylenesulfone.

- **Inert Atmosphere:** Purge the vessel with nitrogen gas to create an inert atmosphere.
- **Heating and Reaction:** Stir the mixture continuously while heating to 180 °C. Maintain this temperature for 30 hours under a nitrogen atmosphere.
- **Cooling and Filtration:** After the reaction is complete, cool the solution to 110 °C. Filter the hot solution to remove the solid residue (primarily KCl).
- **Rinsing:** Rinse the collected solid residue with methylene chloride (500 parts by weight) to recover any remaining product.
- **Distillation:** Combine the initial filtrate and the rinsing solvent. Subject the combined liquids to distillation to separate the product from the high-boiling solvent and catalyst.
- **Product Isolation:** The final product, o-fluoronitrobenzene, is collected at a boiling point of 55-57 °C under a reduced pressure of 1.2 mm Hg.[\[13\]](#)

**Self-Validation:** The purity of the synthesized product should be confirmed using Gas Chromatography (GC) and its identity verified by spectroscopic methods (NMR, IR, MS). The refractive index can also serve as a quick quality control check.

## Applications in Drug Development and Organic Synthesis

**1-Fluoro-2-nitrobenzene** is a highly valued intermediate, serving as a foundational building block for a wide range of complex organic molecules. Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Key Synthetic Transformations:

- **Nucleophilic Substitution:** The fluorine atom can be readily displaced by various nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse functional groups.
- **Nitro Group Reduction:** The nitro group can be reduced to an amine (-NH<sub>2</sub>), which is a key functional group for subsequent reactions, such as amide bond formation or diazotization.  
[\[17\]](#)

These two transformations, often performed in sequence, provide a powerful strategy for constructing highly functionalized aromatic compounds, which are common motifs in drug molecules. It serves as a precursor for anticancer, anti-inflammatory, and cardiovascular drugs. [16]

## Safety and Handling

**1-Fluoro-2-nitrobenzene** is a hazardous chemical and must be handled with appropriate safety precautions.

## Toxicological Profile

The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][18][19] It can cause skin and serious eye irritation.[19] Prolonged or repeated exposure may cause damage to organs, particularly the blood, by inducing methemoglobinemia.[5][19]

## GHS Hazard Information

Code(s)	Hazard Statement
H301, H311, H331	Toxic if swallowed, in contact with skin, or if inhaled.
H372, H373	Causes/May cause damage to organs through prolonged or repeated exposure.
H411	Toxic to aquatic life with long-lasting effects.

Source:[10][18][20]

## Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., butyl rubber), safety glasses with side shields or a face shield, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[10][14] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[14][19]

- Spill Management: In case of a spill, contain the spillage and collect with a non-combustible absorbent material. Dispose of it according to local regulations.[20]

## Conclusion

**1-Fluoro-2-nitrobenzene** is a cornerstone intermediate in synthetic organic chemistry, distinguished by the reactivity imparted by its ortho-fluoro and nitro substituents. Its utility in nucleophilic aromatic substitution reactions makes it an indispensable building block for the pharmaceutical and agrochemical industries. A thorough understanding of its molecular structure, reactivity, and safety protocols is essential for its effective and safe application in research and development, enabling the synthesis of novel and complex molecules that drive scientific innovation.

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